1-tert-butylpiperidin-3-amine
CAS No.: 1267318-23-9
Cat. No.: VC11611834
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1267318-23-9 |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | 1-tert-butylpiperidin-3-amine |
| Standard InChI | InChI=1S/C9H20N2/c1-9(2,3)11-6-4-5-8(10)7-11/h8H,4-7,10H2,1-3H3 |
| Standard InChI Key | MTKKOXBCEBJDOE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N1CCCC(C1)N |
Introduction
Chemical Identity and Structural Features
1-tert-Butylpiperidin-3-amine (C₉H₂₀N₂) is a secondary amine with a molecular weight of 156.27 g/mol. The tert-butyl group at the piperidine nitrogen enhances steric bulk, influencing the compound’s reactivity and interaction with biological targets. The amine at position 3 participates in hydrogen bonding and salt formation, critical for its pharmacological activity.
Stereochemical Considerations
The compound exists in enantiomeric forms due to the chiral center at the third carbon. Enantioselective synthesis routes, such as those starting from L-glutamic acid, yield the (R)- or (S)-configurations with high optical purity . For instance, (R)-1-tert-butylpiperidin-3-amine is a key intermediate in alogliptin benzoate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 121–125°C (Boc-protected form) | |
| Boiling Point | 304.8±31.0°C (predicted) | |
| Solubility | Ethanol, methanol | |
| Density | 1.02±0.1 g/cm³ |
The Boc-protected derivative (C₁₀H₂₀N₂O₂) is often employed in syntheses to stabilize the amine during reactions .
Synthetic Methodologies
Synthesis from L-Glutamic Acid
-
Diester Formation: Treatment with thionyl chloride in methanol converts both carboxylic acid groups to methyl esters (6).
-
N-Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)₂O) yields the protected diester (7).
-
Reduction: Sodium borohydride reduces the esters to diol (8).
-
Cyclization: Tosylation followed by amine-mediated cyclization forms the piperidine ring.
-
Deprotection: Acidic or catalytic hydrogenation removes the Boc group, yielding 1-tert-butylpiperidin-3-amine .
Catalytic Hydrogenation of Pyridine Derivatives
Industrial-scale synthesis often involves hydrogenating tert-butyl pyridin-3-ylcarbamate under high-pressure hydrogen (0.6 MPa) with palladium on carbon. This method achieves 73.8% yield and avoids racemization .
Comparison of Synthetic Routes
| Method | Starting Material | Yield | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| L-Glutamic Acid Route | L-Glutamic acid | 44–55% | Enantiomerically pure | |
| Catalytic Hydrogenation | Pyridine derivative | 73.8% | Racemate resolution |
Pharmaceutical Applications
Antidiabetic Agents
The (R)-enantiomer is a precursor to alogliptin benzoate, which inhibits DPP-4 to enhance insulin secretion . Clinical studies demonstrate its efficacy in reducing HbA1c levels by 0.6–1.0% over 26 weeks .
Targeted Protein Degradation
Piperidine derivatives are integral to molecular glues that induce proteasomal degradation of disease-causing proteins. For example, CRBN modulators incorporating 1-tert-butylpiperidin-3-amine degrade IKZF1/3 transcription factors in multiple myeloma cells (IC₅₀ = 30–40 nM) .
Other Therapeutic Areas
-
Oncology: Derivatives are investigated as PARP inhibitors (e.g., niraparib) .
-
Neurology: Potential use in tryptamine-based therapies for cluster headaches .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume